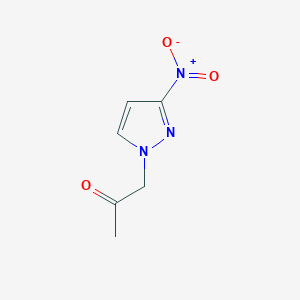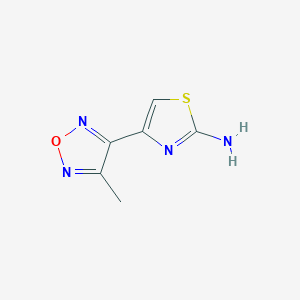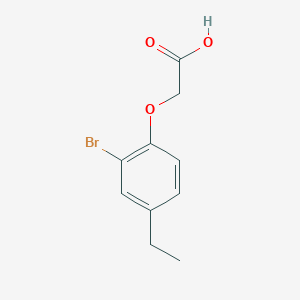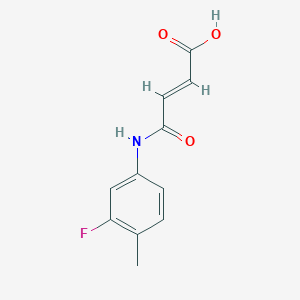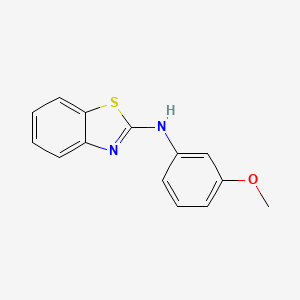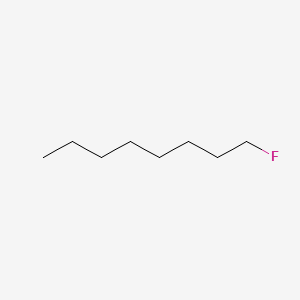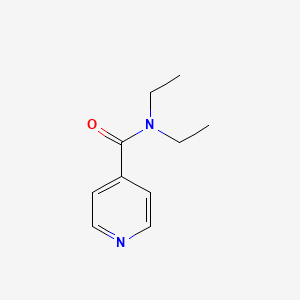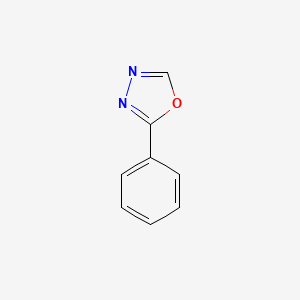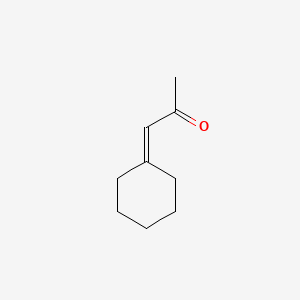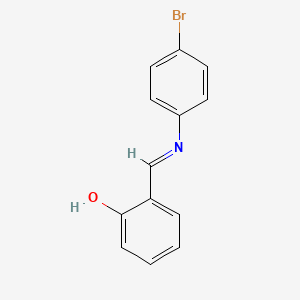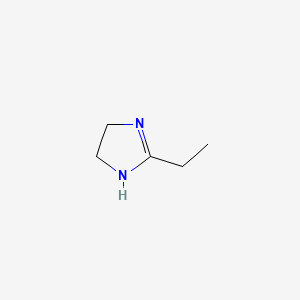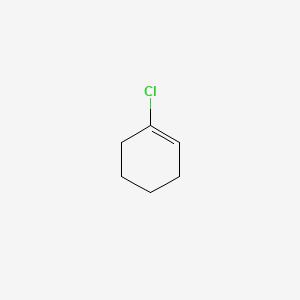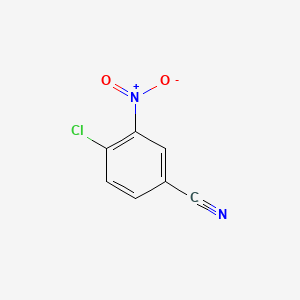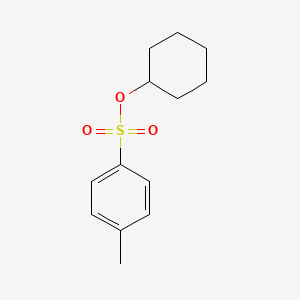![molecular formula C17H18O4 B1361420 4-Methyl-3-(2-oxopropoxy)-7,8,9,10-tetrahydro-6H-benzo[C]chromen-6-one CAS No. 307550-03-4](/img/structure/B1361420.png)
4-Methyl-3-(2-oxopropoxy)-7,8,9,10-tetrahydro-6H-benzo[C]chromen-6-one
Descripción general
Descripción
La 7-Acetoxi-3,4-ciclohexeno-8-metilcumarina es un compuesto molecular pequeño con la fórmula química C17H18O4 . Es conocido por sus posibles aplicaciones en varios campos, incluyendo química, biología, medicina e industria. Este compuesto se caracteriza por su estructura única, que incluye un núcleo de cumarina con un grupo acetoxi y un anillo de ciclohexeno.
Métodos De Preparación
La síntesis de la 7-Acetoxi-3,4-ciclohexeno-8-metilcumarina implica varios pasos. Un método común incluye la reacción de alquilación de la 7-hidroxi-4-metilcumarina con bromuro de propilvinilo en acetona seca y carbonato de potasio anhidro a 50°C . Esto es seguido por la reacción con varias azidas de sodio para obtener el compuesto deseado. Los métodos de producción industrial a menudo implican rutas sintéticas similares, pero están optimizados para la producción a gran escala, asegurando un alto rendimiento y pureza.
Análisis De Reacciones Químicas
La 7-Acetoxi-3,4-ciclohexeno-8-metilcumarina sufre diversas reacciones químicas, entre ellas:
Oxidación: Este compuesto puede oxidarse usando agentes oxidantes comunes como permanganato de potasio u óxido de cromo.
Reducción: Las reacciones de reducción pueden llevarse a cabo usando reactivos como hidruro de litio y aluminio o borohidruro de sodio.
4. Aplicaciones en investigación científica
La 7-Acetoxi-3,4-ciclohexeno-8-metilcumarina tiene una amplia gama de aplicaciones en investigación científica:
Química: Se utiliza como ligando en diversas reacciones químicas y como bloque de construcción para la síntesis de moléculas más complejas.
Aplicaciones Científicas De Investigación
7-Acetonyloxy-3,4-cyclohexene-8-methylcoumarin has a wide range of scientific research applications:
Chemistry: It is used as a ligand in various chemical reactions and as a building block for the synthesis of more complex molecules.
Mecanismo De Acción
El mecanismo de acción de la 7-Acetoxi-3,4-ciclohexeno-8-metilcumarina implica su interacción con dianas moleculares como la monoaminooxidasa A (MAO-A). Al inhibir esta enzima, el compuesto puede modular los niveles de neurotransmisores en el cerebro, proporcionando potencialmente beneficios terapéuticos para afecciones neurológicas .
Comparación Con Compuestos Similares
La 7-Acetoxi-3,4-ciclohexeno-8-metilcumarina puede compararse con otros derivados de cumarina, como:
7-Hidroxi-4-metilcumarina: Conocido por sus propiedades antioxidantes.
4-Metil-7-(oxiran-2-ilmetoxil)-2H-croman-2-ona: Utilizado en la síntesis de diversos alcoholes azolyl derivados de la cumarina. La singularidad de la 7-Acetoxi-3,4-ciclohexeno-8-metilcumarina radica en su estructura específica, que le confiere propiedades químicas y biológicas distintas.
En conclusión, la 7-Acetoxi-3,4-ciclohexeno-8-metilcumarina es un compuesto versátil con un potencial significativo en diversas aplicaciones científicas e industriales. Su estructura y reactividad únicas lo convierten en un tema de estudio valioso en los campos de la química, la biología, la medicina y la industria.
Propiedades
IUPAC Name |
4-methyl-3-(2-oxopropoxy)-7,8,9,10-tetrahydrobenzo[c]chromen-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O4/c1-10(18)9-20-15-8-7-13-12-5-3-4-6-14(12)17(19)21-16(13)11(15)2/h7-8H,3-6,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPBPSCOEWNGWAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=O)C3=C2CCCC3)OCC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00351504 | |
| Record name | 4-methyl-3-(2-oxopropoxy)-7,8,9,10-tetrahydrobenzo[c]chromen-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00351504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
307550-03-4 | |
| Record name | 4-Methyl-3-(2-oxidanylidenepropoxy)-7,8,9,10-tetrahydrobenzo(C)chromen-6-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0307550034 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-methyl-3-(2-oxopropoxy)-7,8,9,10-tetrahydrobenzo[c]chromen-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00351504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-METHYL-3-(2-OXIDANYLIDENEPROPOXY)-7,8,9,10-TETRAHYDROBENZO(C)CHROMEN-6-ONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SMR6YRF7DZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


